(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine
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Overview
Description
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine is a chemical compound that features a piperidine ring substituted with a 2,5-dichlorobenzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine
- (1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanamine
- (1-(2,5-Dichlorophenyl)piperidin-4-yl)methanamine
Uniqueness
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C13H18Cl2N2 |
---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 |
InChI Key |
JZLIKUZEOLAMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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